REACTION_CXSMILES
|
[CH2:1]([OH:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].[C:14](O)(=[O:24])[C:15]1[CH:23]=[C:21]([OH:22])[C:19]([OH:20])=[C:17]([OH:18])[CH:16]=1>S(=O)(=O)(O)O>[C:14]([O:13][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])(=[O:24])[C:15]1[CH:16]=[C:17]([OH:18])[C:19]([OH:20])=[C:21]([OH:22])[CH:23]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC(O)=C(O)C(O)=C1)(=O)O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
catalyst
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
petroleum ether
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
|
Name
|
petroleum ether
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
petroleum ether
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
petroleum ether
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 °C
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was submitted to reaction in a Rotavapor at a temperature of approximately 160° C.
|
Type
|
DISTILLATION
|
Details
|
the azeotropic water/lauryl alcohol was distilled off
|
Type
|
CUSTOM
|
Details
|
Approximately 5 to 6 hours
|
Duration
|
5.5 (± 0.5) h
|
Type
|
CUSTOM
|
Details
|
The distilled azeotropic water/lauryl alcohol mixture was separated by means of a separation funnel
|
Type
|
CUSTOM
|
Details
|
The remaining reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was heated to approximately 55° C
|
Type
|
CUSTOM
|
Details
|
the same temperature (approximately 55° C.)
|
Type
|
STIRRING
|
Details
|
while stirring
|
Type
|
ADDITION
|
Details
|
The mixture of the reactants
|
Type
|
CUSTOM
|
Details
|
55° C.
|
Type
|
CUSTOM
|
Details
|
60° C.
|
Type
|
CUSTOM
|
Details
|
55° C.
|
Type
|
CUSTOM
|
Details
|
45° C.
|
Type
|
CUSTOM
|
Details
|
35° C.
|
Type
|
CUSTOM
|
Details
|
25° C.
|
Type
|
CUSTOM
|
Details
|
25° C.
|
Type
|
CUSTOM
|
Details
|
The lauryl gallate crystallized
|
Type
|
FILTRATION
|
Details
|
was filtered via a vacuum
|
Type
|
FILTRATION
|
Details
|
filter
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC(O)=C(O)C(O)=C1)(=O)OCCCCCCCCCCCC
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |